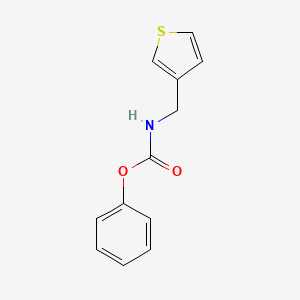

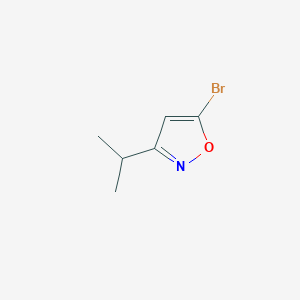

![molecular formula C17H19N5O B2561382 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide CAS No. 881567-88-0](/img/structure/B2561382.png)

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide” is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that have been the basis of many natural and synthetic biologically active substances . They have received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has been a subject of study over the last decade . The synthesis procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . The intermediate arylamides are identified, and their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Molecular Structure Analysis

Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazoles are accelerated in microdroplets . An acid-catalyzed reaction mechanism is suggested based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Wissenschaftliche Forschungsanwendungen

Cancer Treatment : A related compound, ABT-888 (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide), has been developed as a PARP inhibitor for cancer treatment. It has shown potency against PARP-1 and PARP-2 enzymes and demonstrated efficacy in combination with other cancer drugs in preclinical models (Penning et al., 2009).

Antimicrobial Activity : New pyrimido[1,2-a]benzimidazoles have been synthesized and screened for antimicrobial activity. These compounds were created through a cyclocondensation process involving aromatic aldehydes, acetoacetamide derivatives, and 2-amino benzimidazole (Pada et al., 2013).

Antibiotic and Antibacterial Drugs : Heterocyclic synthesis involving compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide has led to the creation of new antibiotic and antibacterial drugs. This research explored the biological activity of these synthesized compounds against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anti-Inflammatory and Analgesic Agents : Novel derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from compounds like 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide, have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. These compounds have shown promising COX-2 inhibitory activity and effectiveness in pain relief and reducing inflammation (Abu‐Hashem et al., 2020).

Antituberculosis Drug Development : Structural characterization and evaluation of benzimidazole analogs, like N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, have been conducted for their potential as antituberculosis drugs. These compounds have shown in vitro activity against Mycobacterium smegmatis (Richter et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds, such as benzimidazole derivatives, are known to interact with various biological targets, including enzymes like cyclooxygenase (cox) .

Mode of Action

Benzimidazole derivatives, which share a similar structure, are known to form a covalent adduct with membrane-bound bacterial transpeptidase enzymes, also known as penicillin-binding proteins (pbps), which are involved in the biosynthesis of cell walls .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with the biosynthesis of cell walls, leading to cell wall decomposition and death .

Result of Action

Benzimidazole derivatives are known to prevent the formation of cell walls, leading to cell wall decomposition and death .

Zukünftige Richtungen

The chemistry of aza-heterocycles, including pyrimido[1,2-a]benzimidazoles, continues to be a focus of research due to their wide spectrum of biological activity and numerous therapeutic applications . Future research may focus on developing new derivatives with improved efficacy and safety profiles.

Eigenschaften

IUPAC Name |

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c18-15-12(16(23)20-11-6-2-1-3-7-11)10-19-17-21-13-8-4-5-9-14(13)22(15)17/h4-5,8-11H,1-3,6-7,18H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVZWUIQWXYSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(N3C4=CC=CC=C4N=C3N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)

![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)

![methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2561304.png)

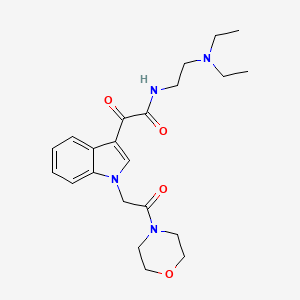

![1'-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2561312.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2561316.png)

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)